molecular formula C16H9Cl2NO3S B7787305 (3Z)-6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one

(3Z)-6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No.: B7787305
M. Wt: 366.2 g/mol
InChI Key: UAIFOWOLCIGIAR-BJMVGYQFSA-N
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Description

The compound (3Z)-6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one is a synthetic organic molecule characterized by its complex structure, which includes chloro, nitro, and benzothiopyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves multiple steps:

    Formation of the Benzothiopyran Core: The initial step involves the construction of the benzothiopyran ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine and Nitro Groups: Chlorination and nitration reactions are performed to introduce the chloro and nitro substituents on the aromatic ring. These reactions often require reagents such as chlorine gas or nitric acid, and are conducted under controlled temperatures to ensure selectivity.

    Aldol Condensation: The final step involves an aldol condensation reaction between the benzothiopyran derivative and the appropriate aldehyde to form the (3Z)-methylidene linkage. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiopyran ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

    Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The compound’s potential biological activity, particularly due to the presence of the nitro and chloro groups, makes it a candidate for studies in antimicrobial and anticancer research.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the materials science industry, this compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The biological activity of (3Z)-6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one is primarily due to its ability to interact with cellular proteins and enzymes. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects. The chloro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one: can be compared with other benzothiopyran derivatives, such as:

Uniqueness

The presence of both chloro and nitro groups in This compound makes it unique compared to other benzothiopyran derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This compound , covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

(3Z)-6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]thiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3S/c17-11-2-4-15-12(7-11)16(20)10(8-23-15)5-9-1-3-13(18)14(6-9)19(21)22/h1-7H,8H2/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIFOWOLCIGIAR-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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